1-Boc-3-Phenyl-pyrrolidine
Overview
Description
1-Boc-3-Phenyl-pyrrolidine is a boc-protected cyclic amine . It is used as a building block in the preparation of diastereomers by usually undergoing α’-lithiations and electrophilic substitution reactions . It is also used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Pyrrolidine compounds are synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a number of dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-Phenyl-pyrrolidine include a boiling point of 342.5±42.0 °C, a density of 1.191±0.06 g/cm3 at 20 °C, and a pKa of -1.91±0.40 .
Scientific Research Applications
Synthesis of Fluorinated Derivatives
1-Boc-3-Phenyl-pyrrolidine serves as an intermediate in the synthesis of fluorinated derivatives of sigma-1 receptor modulators. The ozonation and catalytic hydrogenation of its derivatives introduce a pathway to synthesize fluorinated compounds, highlighting its utility in the development of new pharmaceutical agents (J. Kuznecovs et al., 2020).
Enantioselective Synthesis
It is pivotal in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant for their pharmaceutical relevance. This involves lithiation-substitution reactions that allow for the control over the formation of quaternary stereocenters, demonstrating its role in producing compounds with specific optical activity (Nadeem S. Sheikh et al., 2012).
Functionalized Allenamides Synthesis
The compound is used in the synthesis of highly functionalized allenamides through enolate Claisen rearrangement, showcasing its utility in creating versatile synthetic intermediates for further chemical transformations (Julien Brioche et al., 2013).
Alkaloid Syntheses
Its role extends to the synthesis of scalemic organolithium reagents for the construction of pyrrolizidine and indolizidine skeletons, crucial for synthesizing enantioenriched alkaloids. This application underscores its importance in natural product synthesis and drug discovery (R. Dieter et al., 2005).
Asymmetric Organocatalysis
1-Boc-3-Phenyl-pyrrolidine is instrumental in asymmetric one-pot sequential organo- and gold catalysis for synthesizing dihydropyrrole derivatives. This process highlights its application in creating optically active heterocycles with potential pharmaceutical applications (David Monge et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-phenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459493 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Phenyl-pyrrolidine | |
CAS RN |
147410-43-3 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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